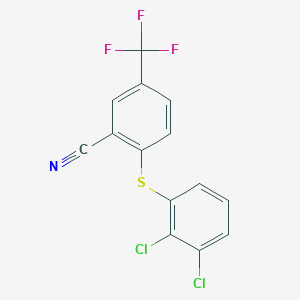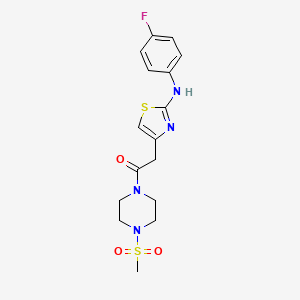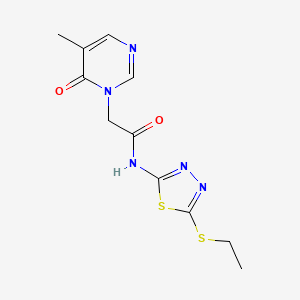
2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, otherwise known as DCTF, is a small molecule with a variety of scientific applications. DCTF has been studied for its properties as an organic synthesis reagent, its biochemical and physiological effects, and its potential applications in various scientific fields.
Applications De Recherche Scientifique
Synthetic Chemistry and Mechanisms
The chemical 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile has been a subject of interest in synthetic chemistry. A study by Motto et al. (2011) explores the base-induced cyclization of benzyl alkynyl sulfides, which is closely related to the synthesis of compounds like 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile. This process involves complex reactions and is influenced by various factors such as the presence of electron-withdrawing groups and tautomerism of the alkynyl unit (Motto et al., 2011).
Chemiluminescence Studies
Research by Watanabe et al. (2010) delves into the chemiluminescence of sulfanyl-substituted bicyclic dioxetanes. These dioxetanes are structurally related to 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile and display unique chemiluminescent properties when subjected to specific conditions (Watanabe et al., 2010).
Novel Pesticide Synthesis
A notable application in the field of agrichemicals is the synthesis of novel pesticides like Bistrifluron. Liu An-chan (2015) describes a synthetic process involving compounds structurally similar to 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile, demonstrating its relevance in developing effective pest control solutions (Liu An-chan, 2015).
Photoredox-Catalyzed Reactions
Another significant area of research is the use of photoredox catalysis in synthesizing complex organic compounds. Studies like those conducted by Yan et al. (2018) investigate the annulation of phenyl sulfanes and selanes, which are structurally related to the compound . These studies contribute to understanding the potential applications of photoredox catalysis in organic synthesis (Yan et al., 2018).
Polymer Science
In the field of polymer science, research by Tapaswi et al. (2015) focuses on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines. This research is indicative of the potential applications of compounds like 2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile in developing advanced materials with unique optical properties (Tapaswi et al., 2015).
Propriétés
IUPAC Name |
2-(2,3-dichlorophenyl)sulfanyl-5-(trifluoromethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3NS/c15-10-2-1-3-12(13(10)16)21-11-5-4-9(14(17,18)19)6-8(11)7-20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBKWRTZRYOPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SC2=C(C=C(C=C2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2,3-Dichlorophenyl)sulfanyl)-5-(trifluoromethyl)benzenecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N4-(3-chlorophenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2494167.png)




![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2494172.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetamide](/img/structure/B2494177.png)

![[4-[(Ethylsulfonylamino)methyl]phenyl]boronic acid](/img/structure/B2494179.png)

![N-{[6-chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonyl}-3-methylbutanamide](/img/structure/B2494183.png)
